molecular formula C10H18N2O3S B12274528 4-Boc-thiomorpholine-3-carboxylic acid amide

4-Boc-thiomorpholine-3-carboxylic acid amide

Cat. No.: B12274528
M. Wt: 246.33 g/mol
InChI Key: GRCIRSQNWGAMOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-thiomorpholine-3-carboxylic acid amide typically involves the protection of thiomorpholine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid amide group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Boc-thiomorpholine-3-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Boc-thiomorpholine-3-carboxylic acid amide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Boc-thiomorpholine-3-carboxylic acid: Similar structure but lacks the amide group.

    Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group.

    4-Boc-thiomorpholine: Lacks the carboxylic acid amide group.

Uniqueness

4-Boc-thiomorpholine-3-carboxylic acid amide is unique due to its combination of the Boc protecting group, thiomorpholine ring, and carboxylic acid amide functionality. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity .

Properties

IUPAC Name

tert-butyl 3-carbamoylthiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIRSQNWGAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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